3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Beschreibung
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, forming the core structure of a vast number of pharmaceuticals. rsc.orgmsesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 60% of unique small-molecule drugs feature a nitrogen-based heterocycle. mdpi.comnih.gov Their prevalence can be attributed to several key factors. The presence of nitrogen atoms often imparts favorable physicochemical properties to a molecule, influencing its solubility, stability, and ability to cross biological membranes. nih.gov
Furthermore, the nitrogen atoms in these rings can participate in hydrogen bonding, a critical interaction for the binding of a drug molecule to its biological target, such as a protein or nucleic acid. nih.gov This ability to form stable complexes enhances the specificity and efficacy of the drug. mdpi.com Nitrogen heterocycles are found in a wide array of naturally occurring and synthetic compounds with therapeutic applications, including alkaloids, vitamins, antibiotics, and anticancer agents. mdpi.comnih.gov Their structural diversity allows for fine-tuning of biological properties, making them an indispensable tool for medicinal chemists in the design of novel drugs. msesupplies.com
Overview of Quinazolinone Pharmacological Diversity
The quinazolinone nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. eipublication.comwisdomlib.org This scaffold is present in numerous biologically active compounds, both from natural and synthetic origins. nih.gov The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse array of derivatives with distinct therapeutic properties. wisdomlib.org
Compounds containing the quinazolinone moiety have demonstrated a broad spectrum of biological effects, as detailed in the table below. eipublication.comnih.govnih.gov
| Pharmacological Activity | Description |
| Anticancer | Quinazolinone derivatives have shown potent activity against various cancer cell lines. nih.gov |
| Anti-inflammatory | Certain derivatives exhibit significant anti-inflammatory properties. eipublication.comnih.gov |
| Antimicrobial | The scaffold is a key component in the development of antibacterial and antifungal agents. eipublication.comnih.gov |
| Anticonvulsant | Some quinazolinone compounds have demonstrated efficacy in controlling seizures. nih.govnih.gov |
| Antihypertensive | Derivatives of quinazolinone have been investigated for their ability to lower blood pressure. eipublication.comnih.gov |
| Antiviral | The quinazolinone structure has been explored for its potential in developing antiviral therapies. nih.gov |
| Anti-diabetic | Certain compounds have shown promise in the management of diabetes. eipublication.comnih.gov |
The ability to modify the quinazolinone core at different positions allows for the optimization of its biological activity and pharmacokinetic profile, making it a privileged scaffold in the search for new therapeutic agents. ijpsjournal.com
Rationale for Investigating 3-ethyl-2-hydrazinoquinazolin-4(3H)-one
The compound this compound is of particular interest to medicinal chemists primarily as a versatile synthetic intermediate. The presence of a reactive hydrazino group at the 2-position of the quinazolinone core provides a chemical handle for the synthesis of a wide variety of derivatives. nih.gov This hydrazino group can readily react with various electrophiles, such as aldehydes, ketones, and acid chlorides, to introduce diverse substituents and build more complex molecular architectures. nih.govnih.gov
This strategic placement of the hydrazino group allows for the creation of extensive libraries of novel quinazolinone derivatives. These new compounds can then be screened for a wide range of biological activities, leveraging the inherent pharmacological potential of the quinazolinone scaffold. For instance, the reaction of 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one with different aldehydes and ketones has led to the synthesis of new compounds with analgesic and anti-inflammatory properties. nih.gov The investigation of this compound and its analogues is therefore a rational approach to expand the chemical space around the quinazolinone core and discover new lead compounds for drug development.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-ethyl-2-hydrazinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOQPRLOBSOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406987 | |
| Record name | 3-ethyl-2-hydrazinoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86662-57-9 | |
| Record name | 3-ethyl-2-hydrazinoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethyl 2 Hydrazinoquinazolin 4 3h One and Its Derivatives
Historical and Contemporary Synthetic Routes to the Core Quinazolinone Scaffold
The quinazolinone core is a prominent heterocyclic motif found in numerous biologically active compounds. Historically, the Niementowski quinazolinone synthesis, which involves the thermal condensation of anthranilic acid with an amide, has been a cornerstone method. Another classical and widely used approach begins with isatoic anhydride, which reacts with an amine followed by a cyclization step to form the quinazolinone ring.
Contemporary methods have expanded the synthetic toolkit, offering milder conditions and greater functional group tolerance. These modern strategies include:
Transition-Metal-Catalyzed Reactions: Palladium, copper, and iron catalysts are employed in C-H activation and C-N bond formation reactions to construct the quinazolinone scaffold from simple precursors.
Oxidative Cyclization: Methods involving the oxidative condensation of 2-aminobenzamides with various carbon sources, such as aldehydes or dimethyl sulfoxide (B87167) (DMSO), have emerged as efficient routes.
Multi-Component Reactions: One-pot reactions that combine three or more starting materials, such as an isatoic anhydride, an amine, and an aldehyde, provide a highly efficient pathway to complex quinazolinone derivatives.
These varied approaches allow chemists to access a wide range of substituted quinazolinones, setting the stage for the synthesis of specific targets like 3-ethyl-2-hydrazinoquinazolin-4(3H)-one.
Specific Synthetic Pathways for this compound
The introduction of the ethyl group at the N-3 position and the hydrazino group at the C-2 position requires a targeted, multi-step synthetic sequence. The most common strategies involve the initial construction of a 3-ethyl-substituted quinazolinone with a suitable leaving group at the 2-position, followed by nucleophilic substitution with hydrazine (B178648).
A prevalent and logical pathway to this compound begins with the formation of an intermediate, 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This key intermediate can be synthesized by the cyclocondensation of anthranilic acid with ethyl isothiocyanate.
Once the 2-thioxo intermediate is obtained, two primary routes can be followed to introduce the hydrazino group:
Route A: Direct Hydrazinolysis of the 2-Thioxo Intermediate This is the most direct method, where the 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is refluxed with hydrazine hydrate (B1144303) in a suitable solvent, typically ethanol (B145695). The hydrazine acts as a nucleophile, attacking the C-2 carbon and displacing the sulfur atom to yield the final product. This reaction is a well-established method for converting 2-thioxo-quinazolines into their 2-hydrazino counterparts. mdpi.com
Route B: Via a 2-Alkylsulfanyl Intermediate An alternative two-step process involves the S-alkylation of the 2-thioxo intermediate, followed by hydrazinolysis.
S-Alkylation: The 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is first reacted with an alkylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to form a 3-ethyl-2-(methylsulfanyl)quinazolin-4-one. The methylsulfanyl group is an excellent leaving group.
Hydrazinolysis: The resulting 2-(methylsulfanyl) derivative is then treated with hydrazine hydrate. The nucleophilic attack by hydrazine displaces the methylsulfanyl group to afford this compound. chemicalbook.com
The efficiency of the synthesis is highly dependent on the reaction conditions. For the direct hydrazinolysis of the 2-thioxo intermediate (Route A), key parameters to optimize include reaction time and temperature. Studies on analogous compounds show that refluxing in ethanol for extended periods (e.g., 12 hours) is often necessary to drive the reaction to completion and achieve good yields. mdpi.com
| Route | Precursor | Key Reagents | Typical Conditions | Reference |
|---|---|---|---|---|
| A | 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate | Reflux in ethanol, 12 h | mdpi.com |
| B | 3-Ethyl-2-(methylsulfanyl)quinazolin-4-one | Hydrazine hydrate, Potassium carbonate | Reflux in ethanol, 36 h | chemicalbook.com |
Derivatization Strategies via the Hydrazino Moiety
The hydrazino group at the C-2 position is a rich site for further chemical modification, acting as a potent nucleophile. This allows for the synthesis of a wide array of derivatives, primarily through reactions with carbonyl compounds.
The terminal primary amine (-NH2) of the hydrazino group readily undergoes condensation reactions with the carbonyl carbon of aldehydes and ketones. This reaction typically proceeds under mild acidic catalysis (e.g., a few drops of glacial acetic acid) in a protic solvent like ethanol. The reaction involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form a C=N double bond.
The product of the condensation reaction is a hydrazone, a class of compounds characterized by the R1R2C=NNHR3 structure. When derived from a primary amine, these are often referred to as Schiff bases. In the context of this compound, reaction with an aldehyde (R-CHO) or a ketone (R1-CO-R2) leads to the formation of 2-(2-alkylidenehydrazinyl)- or 2-(2-arylidenehydrazinyl)-3-ethylquinazolin-4(3H)-ones.
This derivatization strategy is highly effective for creating chemical libraries of related compounds. A wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a diverse set of hydrazone derivatives. nih.gov Research on analogous 2-hydrazinoquinazolines has demonstrated the successful synthesis of numerous such derivatives, highlighting the robustness of this reaction. mdpi.comnih.gov
| Carbonyl Compound Type | Example Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Benzaldehyde | Reflux in Glacial Acetic Acid | 2-(2-Benzylidenehydrazinyl) derivative | mdpi.comnih.gov |
| Substituted Aromatic Aldehyde | 4-Methoxybenzaldehyde | Reflux in Ethanol | 2-[2-(4-Methoxybenzylidene)hydrazinyl] derivative | nih.gov |
| Aliphatic Ketone | Acetone | Reflux in Ethanol | 2-(2-Isopropylidenehydrazinyl) derivative | nih.gov |
| Cyclic Ketone | 4-Methylcyclohexanone | Reflux in Glacial Acetic Acid | 2-[2-(4-Methylcyclohexylidene)hydrazinyl] derivative | mdpi.com |
| Aliphatic Ketone | Diethyl ketone (Pentan-3-one) | Not specified | 2-(2-Pentan-3-ylidenehydrazinyl) derivative | nih.gov |
Cyclization Reactions to Fused Heterocyclic Systems
The hydrazino group at the C-2 position of this compound is a potent binucleophile, making it an ideal starting point for synthesizing a variety of fused heterocyclic systems. These reactions typically involve condensation with bifunctional electrophiles, leading to the formation of new five- or six-membered rings fused to the quinazolinone core.
One of the most common cyclization reactions involves the use of one-carbon donors. For instance, reaction with carbon disulfide in a basic medium leads to the formation of a acs.orgresearchgate.netresearchgate.nettriazolo[4,3-c]quinazoline-3-thione derivative. acs.orgresearchgate.netresearchgate.net The reaction proceeds via the initial formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water.
Similarly, condensation with dicarbonyl compounds or their equivalents, such as α-ketoesters or malonic esters, can yield pyridazino- or pyrazolo-fused quinazolinones. The reaction with diethyl oxalate, for example, can produce triazino[4,3-c]quinazoline-dione systems through a condensation-cyclization sequence. researchgate.netnih.gov These reactions significantly expand the chemical space accessible from the 2-hydrazinoquinazolinone precursor, allowing for the generation of diverse molecular architectures.
| Reagent | Resulting Fused System | Reaction Principle |
|---|---|---|
| Carbon Disulfide (CS₂) | acs.orgresearchgate.netresearchgate.netTriazolo[4,3-c]quinazoline | Reaction with a one-carbon electrophile followed by intramolecular cyclization. |
| Diethyl Oxalate | acs.orgresearchgate.netresearchgate.netTriazino[4,3-c]quinazoline | Condensation with a 1,2-dicarbonyl equivalent leading to a six-membered ring. |
| Acid Chlorides / Anhydrides | acs.orgresearchgate.netresearchgate.netTriazolo[1,5-c]quinazoline | Acylation of the hydrazino group followed by cyclization, often involving a Dimroth rearrangement. nih.gov |
| Ethyl Chloroacetate | acs.orgresearchgate.netresearchgate.netTriazino[4,3-c]quinazolin-one | Alkylation followed by intramolecular cyclization to form a six-membered ring. nih.gov |
Advanced Synthetic Techniques and Methodologies
To improve the efficiency, yield, and environmental footprint of synthetic procedures for quinazolinones, advanced methodologies like microwave-assisted synthesis and catalyst-mediated reactions have been extensively explored.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govfrontiersin.org These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and cleaner reaction profiles with fewer byproducts. researchgate.net The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, including ethyl-substituted analogues, has been successfully achieved using microwave-assisted protocols. researchgate.netresearchgate.netrsc.org
A common microwave-assisted approach involves the one-pot, multi-component reaction of an anthranilic acid, an amine (like ethylamine), and an orthoester under solvent-free conditions or in a high-boiling point solvent. rsc.orgtandfonline.com The microwave energy efficiently promotes the condensation and subsequent cyclization steps, leading to the desired quinazolinone core in high yield and purity. This method avoids the lengthy and often harsh conditions associated with traditional thermal methods. frontiersin.org
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 5-24 h) | Minutes (e.g., 2-30 min) frontiersin.orgrsc.org |
| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) |
| Yield | Moderate to good | Good to excellent frontiersin.org |
| Side Reactions | More prevalent | Often minimized |
Catalyst-Mediated Reactions
The use of catalysts provides an alternative and highly efficient route for the synthesis of quinazolin-4(3H)-ones. Both metal-based and metal-free catalysts have been employed to facilitate the key bond-forming steps, often under milder conditions than non-catalytic methods.
Metal Catalysis: Copper and palladium catalysts are frequently used in C-N cross-coupling reactions to construct the quinazolinone ring. For example, a copper-catalyzed reaction between 2-halobenzoic acids (or their derivatives) and amidines can efficiently produce the quinazolinone scaffold. acs.org This approach offers good functional group tolerance and is a powerful tool for creating diverse derivatives. Palladium-copper co-catalyzed reactions have also been investigated for synthesizing related heterocyclic systems. nih.gov
Metal-Free Catalysis: In line with the principles of green chemistry, metal-free catalytic systems have gained significant attention. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), can be used to promote the oxidative cyclization of o-aminobenzamides with various coupling partners. mdpi.com Furthermore, N-halosulfonamides have been used as catalysts in three-component reactions of isatoic anhydride, aldehydes, and acyl hydrazines to produce quinazolin-4(1H)-one derivatives in excellent yields. researchgate.net These methods avoid the cost and potential toxicity associated with transition metal catalysts.
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
|---|---|---|---|
| Transition Metal | Copper (II) Acetate | Imidoylative Cross-Coupling / Cyclocondensation acs.org | High efficiency, good functional group tolerance. |
| Transition Metal | Palladium / Copper | C-Arylation / Cyclization nih.gov | Effective for complex C-C and C-N bond formations. |
| Metal-Free (Acid) | p-Toluenesulfonic acid (p-TsOH) | Oxidative Olefin Bond Cleavage / Cyclization mdpi.com | Low cost, readily available, avoids metal contamination. |
| Metal-Free (Other) | N-halosulfonamides (e.g., TBBDA) | Three-Component Condensation researchgate.net | High yields, green chemistry compatible (EtOH/H₂O solvent). |
Pharmacological Profile and Biological Activities
Anti-inflammatory Efficacy and Mechanistic Investigations
Similar to its analgesic profile, the anti-inflammatory efficacy of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one has not been directly assessed. The focus remains on the molecules synthesized from it.
Assessment in Acute and Chronic Inflammatory Models
There are no published assessments of this compound in acute or chronic inflammatory models. The derivatives, however, have been evaluated using models such as the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. ajol.info In these studies, various synthesized compounds showed a range of anti-inflammatory activity. ajol.infonih.gov
Comparative Analysis with Standard Anti-inflammatory Agents
No comparative analysis of this compound with standard anti-inflammatory agents has been conducted. Its derivatives, however, have been benchmarked against drugs like diclofenac (B195802) sodium. For instance, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one showed anti-inflammatory activity comparable to the reference standard. ajol.info
Antimicrobial Spectrum and Mechanisms of Action
Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing antibacterial, antifungal, and antiprotozoal effects nih.govorientjchem.org.
Similar to their antibacterial properties, quinazolinone derivatives have also been explored for their antifungal potential against a range of pathogenic fungi nih.gov. Hydrazone-containing compounds, in general, have been noted for their antifungal effects. For instance, some ethylparaben (B1671687) hydrazide-hydrazone derivatives have shown activity against Candida albicans with MIC values in the range of 64-256 µg/mL turkjps.org. Other studies on hydrazine-based compounds have reported potent antifungal activity against various pathogenic fungi, including Candida, Aspergillus, and Cryptococcus species, with some compounds exhibiting MICs as low as 0.0625 µg/mL frontiersin.org.
Recent research has highlighted the potential of quinazolinone derivatives as antiprotozoal agents. A study on 2-aroyl quinazolinones demonstrated their efficacy against parasitic protozoans such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum nih.gov. Several compounds from this series inhibited the growth of these parasites, with some exhibiting IC50 values in the low micromolar range nih.gov. This suggests that the quinazolinone scaffold could be a promising starting point for the development of new treatments for protozoal diseases.
The precise molecular targets for the antimicrobial action of this compound have not been definitively identified. However, for the broader class of quinazolinones, one of the proposed mechanisms of antibacterial action is the inhibition of bacterial DNA gyrase nih.gov. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death nih.gov. Additionally, for some antifungal hydrazine (B178648) derivatives, the mechanism of action has been linked to the induction of oxidative damage in fungal cells frontiersin.org.
Antiviral Activities
The antiviral potential of quinazolinone derivatives has been an area of active investigation. While specific data for this compound is lacking, other compounds within this family have shown promising antiviral effects. For example, 2-Methylquinazolin-4(3H)-one has been identified as a potent antiviral agent against the influenza A virus, with an in vitro IC50 of 23.8 μg/mL nih.govnih.gov. This compound was found to reduce the expression of viral neuraminidase and nucleoprotein, key components for viral replication and propagation nih.gov. Furthermore, some quinazolinone derivatives have been reported to possess anti-HIV activity nih.gov. The diverse antiviral activities observed within the quinazolinone class suggest that this compound may also warrant investigation for its potential antiviral properties.
Central Nervous System (CNS) Activities
The quinazolin-4(3H)-one nucleus is well-established as a pharmacophore with significant central nervous system activity. Various derivatives have been synthesized and evaluated for a range of CNS effects, providing a basis to predict the potential activities of this compound.
A significant body of research has highlighted the anticonvulsant potential of quinazolin-4(3H)-one derivatives. mdpi.comnih.govnih.gov The anticonvulsant activity of these compounds is often attributed to their interaction with GABAergic neurotransmission. Methaqualone, a well-known quinazolinone derivative, acts as a positive allosteric modulator of GABA-A receptors, which is a key mechanism for its sedative and anticonvulsant effects. mdpi.com
Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated their potential as anticonvulsant agents. mdpi.com The nature of the substituents at these positions plays a crucial role in determining the potency and efficacy of the anticonvulsant effect. For instance, the introduction of different functional groups can influence the compound's ability to cross the blood-brain barrier and its affinity for CNS receptors. Research on related compounds has shown that substitutions on the quinazolinone ring system can lead to significant anticonvulsant activity, in some cases comparable to standard drugs like diazepam. nih.gov The evaluation of such compounds is often carried out using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov
| Related Compound Structure | Anticonvulsant Activity Model | Observed Effect |
| 2,3,8-trisubstituted-4(3H)-quinazoline | MES and scPTZ | Significant activity compared to methaqualone and sodium valproate. mdpi.com |
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Not specified | Moderate to significant activity compared to diazepam. nih.gov |
| 2,3-disubstituted quinazolinone derivatives | scPTZ and MES | Some compounds were as active or more active than phenytoin (B1677684) in the MES screen. nih.gov |
The sedative-hypnotic properties of quinazolin-4(3H)-ones are historically significant, with methaqualone being a prominent example that was previously used for the treatment of insomnia. mdpi.com The sedative effects of these compounds are also linked to their modulation of the GABA-A receptor complex. The structural features of this compound suggest that it may also possess sedative-hypnotic qualities. The ethyl group at the 3-position is a common feature in other CNS-active quinazolinones. While specific studies on the sedative-hypnotic effects of 2-hydrazino derivatives are not extensively documented, the general class of quinazolinones is known for its CNS depressant activities. mdpi.com
The potential for quinazolinone derivatives to act as anxiolytic and antidepressant agents has also been explored. Research into novel quinazoline (B50416) derivatives has revealed compounds with a promising spectrum of psychotropic activity, including anxiolytic and antidepressant effects. google.comresearchgate.net For instance, certain derivatives have shown significant anti-anxiety activity in preclinical models, with some compounds exhibiting efficacy comparable to diazepam without inducing neurotoxicity. researchgate.net The structural modifications on the quinazolinone ring are key to these activities. The antidepressant potential of this class of compounds is also an area of active investigation, with some derivatives showing promising results in preclinical screens. nih.gov
Other Pharmacological Explorations
Beyond the central nervous system, the quinazolinone scaffold has been investigated for a variety of other pharmacological activities.
Quinazolin-4(3H)-one derivatives have a well-documented history of antihypertensive activity. mdpi.comjapsonline.com Several clinically used antihypertensive drugs, such as prazosin, doxazosin, and terazosin, feature a quinazoline core. These drugs typically exert their effects by acting as α1-adrenergic receptor antagonists. Numerous studies have reported the synthesis and evaluation of novel quinazolinone derivatives with significant hypotensive effects. nih.govbenthamdirect.com The substitution pattern on the quinazolinone ring system is a critical determinant of the antihypertensive potency. While the specific antihypertensive potential of this compound has not been reported, the general propensity of the quinazolinone class for this activity suggests it could be a worthwhile area of investigation.
| Related Quinazolinone Derivative Series | Mechanism of Action (if specified) | Observed Antihypertensive Effect |
| Novel substituted quinazolin-4(3H)-ones | α1 blocking action | Seven out of eighteen compounds showed hypotensive effects and produced bradycardia, with activity better than prazosin. nih.govbenthamdirect.comresearchgate.net |
| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamides | Not specified | Substitution with electron-withdrawing groups on the phenyl ring increased antihypertensive activity. tandfonline.com |
| Various 4(3H)-quinazolinone derivatives | Not specified | One derivative showed significant activity in lowering blood pressure and controlling heart rate in albino rats. mdpi.com |
In recent years, quinazolinone derivatives have emerged as a promising class of compounds for the development of new antidiabetic agents. ekb.egrsc.org Research has shown that certain derivatives possess the ability to lower blood glucose levels. nih.gov The mechanisms underlying these effects can be varied, including the inhibition of α-glucosidase, which would delay carbohydrate digestion and absorption. nih.gov Some quinazolinone derivatives have also been investigated as ghrelin receptor antagonists, which can lead to glucose-lowering effects through glucose-dependent insulin (B600854) secretion. acs.org Additionally, some hybrids of quinazoline have been explored as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and sulfonylurea receptors (SUR), both of which are important targets in diabetes management. nih.gov
| Related Quinazolinone Derivative | Proposed Antidiabetic Mechanism | Key Findings |
| 2,3-Dihydroquinazolin-4(1H)-ones | α-glucosidase inhibition | Potent α-glucosidase inhibitory activity compared to acarbose; some compounds also reduced cholesterol and triglyceride levels. nih.gov |
| Piperidine-substituted quinazolinones | Ghrelin receptor antagonism | Suppression of food intake, body weight reduction, and glucose-lowering effects via glucose-dependent insulin secretion. acs.org |
| Quinazoline-sulfonylurea hybrids | PPARγ and SUR agonism | Several compounds were more potent than glibenclamide in reducing blood glucose levels in diabetic rats. nih.gov |
Antimalarial Investigations
There is no available research data on the evaluation of this compound for antimalarial activity. While the broader class of quinazolinone derivatives has been a subject of interest in the development of new antimalarial agents, with some analogues showing activity against Plasmodium species, specific studies on this particular compound have not been published.
Antioxidant Properties
No specific studies have been published detailing the antioxidant properties of this compound. The antioxidant potential of various quinazolinone derivatives is an active area of research, with structure-activity relationship studies often focusing on the nature and position of substituents on the quinazolinone ring system. However, investigations into the free radical scavenging or other antioxidant capabilities of this compound have not been reported.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents at the 2-Position on Biological Efficacy
The substituent at the 2-position of the quinazolin-4(3H)-one ring system is a critical determinant of biological activity. nih.gov For the 3-ethyl-2-hydrazinoquinazolin-4(3H)-one scaffold, this position is primarily functionalized through the terminal nitrogen of the hydrazino group. This is typically achieved by forming hydrazones (Schiff bases) through condensation with various aldehydes and ketones. This modification effectively introduces a wide array of bulky and electronically diverse substituents at the 2-position, significantly influencing the compound's interaction with biological targets.
Research has shown that converting the 2-hydrazino group into different hydrazone derivatives leads to a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net The nature of the aldehyde or ketone used for condensation dictates the properties of the resulting substituent. For instance, the introduction of aromatic and heterocyclic rings via this linkage has been a common strategy to explore interactions with target proteins. The electronic properties of these rings, whether they are electron-donating or electron-withdrawing, play a significant role in modulating the efficacy of the derivatives. nih.gov
Influence of the N3-Ethyl Group on Pharmacological Outcomes
The substituent at the N3 position of the quinazolinone ring is pivotal for modulating physicochemical properties and, consequently, pharmacological activity. SAR studies on various quinazolinone derivatives have consistently highlighted the importance of this position. mdpi.com The presence of an alkyl group, such as the ethyl group in this compound, is known to influence the molecule's lipophilicity. This, in turn, can affect its ability to cross biological membranes and reach its target site. nih.gov
In the context of anticonvulsant activity, studies on related quinazolinone analogs suggest that small alkyl groups at the N3 position are favorable. Research has demonstrated that substitutions at this position can significantly impact the anticonvulsant potency. mdpi.com For example, in a series of quinazoline (B50416) analogues, a butyl substitution at position 3 was found to play a significant role in anticonvulsant activity and the prevention of seizure spread. nih.govmdpi.com While direct comparative studies on the ethyl group in this specific hydrazino-scaffold are limited, the general trend suggests that a small, lipophilic alkyl group like ethyl is a beneficial feature for anticonvulsant potential. It is believed to contribute to the necessary hydrophobic interactions within the binding site of the target receptor, such as the GABA-A receptor. mdpi.com
Modifications of the Hydrazone Moiety and Their Effect on Potency
The hydrazone moiety, formed by reacting the 2-hydrazino group with carbonyl compounds, is a key site for structural modification and has a profound effect on the biological potency of the resulting derivatives. A study by Alagarsamy et al. synthesized a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones to investigate their analgesic and anti-inflammatory activities. researchgate.net In this series, the 2-hydrazino group was condensed with a variety of aliphatic and aromatic aldehydes and ketones.
The results indicated that the nature of the substituent attached to the hydrazone's imine carbon is critical. For instance, condensation with simple aliphatic ketones like 3-pentanone (B124093) and 2-pentanone resulted in compounds with significant analgesic and anti-inflammatory activities, respectively. researchgate.net The compound derived from 3-pentanone emerged as the most potent analgesic in the series, while the derivative from 2-pentanone was the most effective anti-inflammatory agent. researchgate.net This suggests that even subtle changes in the steric and electronic environment of the hydrazone moiety can lead to a differentiation in pharmacological activity.
When aromatic aldehydes were used, the resulting compounds generally showed moderate activity. This highlights that simple, less bulky aliphatic substituents on the hydrazone moiety might be optimal for fitting into the active sites of the targeted enzymes or receptors responsible for analgesia and inflammation in this particular series. researchgate.net The interactive table below summarizes the anti-inflammatory activity of selected derivatives from this study.
Table 1: Anti-inflammatory Activity of 3-(3-ethylphenyl)-2-hydrazonoquinazolin-4(3H)-one Derivatives
| Compound Code | R (Substituent from Ketone/Aldehyde) | % Inhibition of Carrageenan-induced Paw Edema |
|---|---|---|
| AS1 | Derived from Acetone | 45.16 |
| AS2 | Derived from 3-Pentanone | 49.35 |
| AS3 | Derived from 2-Pentanone | 58.06 |
| AS4 | Derived from Cyclohexanone | 50.96 |
| AS5 | Derived from Benzaldehyde | 43.87 |
| AS6 | Derived from 4-Chlorobenzaldehyde | 48.38 |
| Standard | Diclofenac (B195802) Sodium | 62.58 |
Data sourced from Alagarsamy et al., 2009. researchgate.net
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can significantly affect the binding affinity and efficacy of a compound. However, within the reviewed literature focusing on this compound and its immediate derivatives, there is a notable scarcity of studies specifically investigating stereochemical aspects.
The formation of hydrazones from unsymmetrical ketones can, in principle, lead to the formation of geometric isomers (E/Z isomers) around the C=N double bond. The specific configuration could influence how the molecule fits into a receptor's binding pocket. Furthermore, the introduction of chiral centers, for instance by using a chiral aldehyde or ketone for the condensation, would result in enantiomers or diastereomers. These stereoisomers could exhibit different pharmacological activities, potencies, and metabolic profiles. While the general importance of stereoisomerism in drug action is well-established, specific research detailing the synthesis of individual stereoisomers of this compound derivatives and the evaluation of their distinct biological activities has not been prominently reported in the available literature.
Rational Design of New Quinazolinone Derivatives
The rational design of new therapeutic agents is heavily reliant on established SAR and computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. nih.gov These approaches aim to predict the biological activity of novel compounds before their synthesis, thereby saving time and resources. For quinazolinone derivatives, these methods have been employed to design compounds with enhanced potency for various targets. nih.gov
QSAR studies on anticonvulsant quinazolinones have helped to identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that correlate with their activity. nih.gov For the this compound scaffold, a rational design approach would involve building upon the existing SAR data. For example, knowing that small alkyl groups at N3 and specific hydrazone substituents at C2 are beneficial for activity, new derivatives could be designed by:
Optimizing the N3-substituent: While ethyl is present in the core structure, computational models could predict whether slightly longer or branched alkyl chains might improve activity without significantly increasing toxicity.
Systematic modification of the hydrazone moiety: Based on the finding that small aliphatic groups are effective, a library of derivatives with various small, functionalized aliphatic groups could be designed to probe for enhanced interactions with the target.
Molecular Docking: Docking studies can be used to visualize the binding of designed compounds into the active site of a relevant biological target, such as the GABA-A receptor for anticonvulsant activity. nih.gov This can help in refining the structure to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and design more potent inhibitors. nih.gov
By combining the insights from SAR with the predictive power of computational chemistry, novel this compound derivatives can be rationally designed with a higher probability of possessing desired pharmacological properties.
Mechanistic Insights into Biological Actions
Target Identification and Validation
The initial steps in elucidating the mechanism of action of a compound involve identifying and validating its biological targets. For quinazolinone derivatives, this has primarily been achieved through enzyme inhibition assays and receptor binding studies.
While direct enzymatic inhibition data for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one is not extensively documented, studies on structurally related quinazolinone compounds have demonstrated significant inhibitory effects against key enzymes involved in inflammation and other physiological processes.
Cyclooxygenase (COX) Inhibition:
The cyclooxygenase enzymes, COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. Several studies have highlighted the potential of the quinazolinone scaffold to inhibit these enzymes. For instance, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activities. Some of these compounds exhibited potent and selective inhibition of COX-2, with IC50 values in the micromolar range, comparable to the reference drug celecoxib. nih.gov Another study on 2,4,7-substituted quinazolines identified compounds with excellent inhibitory activity toward COX-1, with the most active derivative showing an IC50 value of 64 nM. nih.govacs.org These findings suggest that the quinazolinone core, a key feature of this compound, is a viable pharmacophore for developing COX inhibitors. The anti-inflammatory and analgesic properties reported for some quinazolinone derivatives further support their interaction with the COX pathway. nih.gov
Interactive Data Table: COX Inhibition by Quinazolinone Derivatives
| Compound Series | Target Enzyme | Potency (IC50) | Selectivity | Reference |
| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | 0.33 µM - 0.80 µM | Selective for COX-2 | nih.gov |
| 2,4,7-substituted quinazolines | COX-1 | 64 nM | Selective for COX-1 | nih.govacs.org |
| 1-(4-Acetylphenyl)-octahydroquinazolin-5(6H)-ones | COX-2 | 0.22 µM - 1.42 µM | Selective for COX-2 | rajpub.com |
Phosphodiesterase-4 (PDE-4) Inhibition:
Phosphodiesterase-4 (PDE-4) is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Research has indicated that quinazolinone derivatives can act as PDE-4 inhibitors. A study focused on the design and synthesis of novel quinazolinone derivatives for the treatment of asthma revealed compounds with promising inhibitory activity against phosphodiesterase 4B, with one compound showing activity comparable to the known PDE-4 inhibitor, Rolipram. researchgate.netresearchgate.net Another series of quinazoline-based compounds were also identified as selective PDE4B inhibitors. jst.go.jp This suggests that this compound may also exert its biological effects through the modulation of PDE-4 activity.
Other Enzyme Inhibition:
Beyond COX and PDE-4, the quinazolinone scaffold has been implicated in the inhibition of various other enzymes. Studies have shown that certain derivatives can inhibit dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and glycogen (B147801) synthase kinase-3 (GSK-3), suggesting a potential role in the management of diabetes. nih.govekb.eg
The interaction of quinazolinone derivatives with specific receptors is another avenue for their therapeutic action. While specific receptor binding data for this compound is limited, research on related compounds has shown affinity for certain receptors. For example, a library of quinazolinone derivatives was synthesized and evaluated for their binding to the 5-HT7 receptor, a target for antidepressant drugs. nih.gov Several of these compounds displayed high binding affinities, with IC50 values in the nanomolar range. nih.gov Additionally, modifications of the quinazolinone scaffold have led to the development of potent antagonists for the integrin αVβ3 receptor, which is involved in processes like angiogenesis and tumor metastasis. researchgate.net These studies indicate that the quinazolinone core can be a versatile template for designing ligands that interact with a variety of receptors.
Cellular Pathway Modulation
The biological effects of a compound are ultimately realized through the modulation of cellular pathways. Research into quinazolinone derivatives has begun to unravel their impact on gene expression and protein-protein interactions.
Studies have shown that quinazolinone derivatives can influence the expression of genes involved in inflammation. One study investigated the structure-activity relationship of quinazolinones in inhibiting the expression of inflammatory genes. The results demonstrated that these compounds could suppress the mRNA expression of COX-2, inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) in lipopolysaccharide-treated cells. nih.gov This inhibitory action on pro-inflammatory gene expression is believed to be mediated through the suppression of the NF-κB pathway. nih.gov Another quinazolinone derivative, actinoquinazolinone, was found to decrease the expression of seventeen genes related to human cell motility in gastric cancer cells. nih.gov These findings suggest that this compound may exert its biological effects by modulating the transcription of key genes involved in various cellular processes.
While specific studies on the modulation of protein-protein interactions by this compound are not yet available, the broader class of quinazolinone derivatives has been investigated in this context. For instance, a functional proteomics approach was used to identify the biological targets of a bioactive 4-(3H)-quinazolinone, revealing its interaction with subunits of the 26S proteasome machinery. mendeley.com The transforming growth factor-β (TGF-β)/SMAD and PI3K/AKT/mTOR signaling pathways, which are crucial in cancer progression, have been shown to be modulated by tryptanthrin, an indoloquinazoline alkaloid. frontiersin.org This compound was found to inhibit the phosphorylation of key proteins in these pathways, thereby suppressing cancer cell progression. frontiersin.org
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics simulations provide valuable insights into the potential binding modes and interactions of a ligand with its target protein at the molecular level. While specific simulations for this compound are not widely published, numerous docking studies have been performed on related quinazolinone derivatives, targeting a variety of enzymes and receptors.
These in silico studies have been instrumental in understanding the structure-activity relationships of quinazolinone derivatives as:
COX Inhibitors: Docking studies have revealed that potent quinazolinone-based COX-2 inhibitors can fit into the active site of the enzyme, with key interactions contributing to their inhibitory activity. nih.gov
EGFR Inhibitors: Molecular docking has been used to elucidate the binding modes of quinazolinone hydrazide derivatives within the active site of the Epidermal Growth Factor Receptor (EGFR), identifying critical amino acid residues for interaction. nih.gov
PDE Inhibitors: The binding interactions of novel quinazoline (B50416) derivatives with phosphodiesterase 7 (PDE7) have been explored through molecular docking and dynamics simulations, providing a rationale for their inhibitory activity. nih.gov
Other Targets: Docking studies have also been employed to investigate the interactions of quinazolinone derivatives with other targets such as MMP-13 and various cancer-related proteins. nih.govnih.gov
These computational analyses consistently highlight the ability of the quinazolinone scaffold to form favorable interactions, including hydrogen bonds and hydrophobic contacts, within the active sites of various biological targets, thereby providing a basis for their observed biological activities.
Ligand-Protein Interaction Prediction
Molecular docking studies have been a key tool in predicting the binding modes of quinazolin-4(3H)-one derivatives with various protein targets, particularly protein kinases, which are crucial in cancer therapy. These studies reveal that the quinazolinone core can form critical hydrogen bonds and other non-covalent interactions within the ATP-binding site of these enzymes.
For instance, docking analyses of certain quinazolin-4(3H)-one derivatives with Epidermal Growth Factor Receptor (EGFR) kinase have shown the formation of hydrogen bonds with key amino acid residues such as Met793 and Thr790. nih.gov Additionally, van der Waals interactions with residues like Gln791, Ala743, and Leu788, as well as pi-alkyl and pi-cation interactions, contribute to the binding affinity. nih.gov Similarly, in studies with Cyclin-Dependent Kinase 2 (CDK2), quinazolinone derivatives have been predicted to act as ATP non-competitive inhibitors. nih.gov
The interaction patterns can vary significantly based on the substitutions on the quinazolinone ring. For example, in the case of VEGFR-2, hydrophobic interactions with amino acids such as Leu840, Val848, and Ala866 have been observed for some 2-sulfanylquinazolin-4(3H)-one derivatives. mdpi.com These predictive studies are vital for the rational design of more potent and selective inhibitors. dovepress.com
| Protein Target | Interacting Residues (Examples for Quinazolinone Derivatives) | Type of Interaction |
|---|---|---|
| EGFR Kinase | Met793, Thr790, Gln791, Ala743, Leu788 | Hydrogen Bonds, van der Waals, Pi-Alkyl, Pi-Cation |
| CDK2 | Not specified in detail in the provided search results | Predicted as ATP non-competitive |
| VEGFR-2 | Leu840, Val848, Ala866, Lys868, Phe1047 | Hydrophobic Interactions, Hydrogen Bonds |
| Carbonic Anhydrase IX and XII | Not specified in detail in the provided search results | Inhibition observed |
Conformational Analysis and Binding Affinity Estimation
Conformational analysis and the estimation of binding affinity are critical steps in understanding the therapeutic potential of a compound. For quinazolin-4(3H)-one derivatives, these are often assessed using computational tools that calculate binding energies and docking scores. These values provide a quantitative estimate of how strongly a ligand is likely to bind to its target protein.
In studies involving VEGFR-2 inhibitors, certain quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been evaluated for their binding affinity. dovepress.com The docking scores and calculated binding energies help in ranking potential inhibitors and prioritizing them for further experimental testing. For example, some novel 2-sulfanylquinazolin-4(3H)-one derivatives have shown good docking scores and binding energies against VEGFR2, with values such as a docking score of -6.150 and a binding energy of -46.976 kcal/mol for one compound. mdpi.com
It is important to note that these values are theoretical estimations and serve as a guide for drug design. The actual binding affinity is ultimately determined through in vitro enzymatic assays, which often correlate well with the computational predictions for this class of compounds. nih.gov
| Quinazolinone Derivative Type | Protein Target | Reported Docking Score / Binding Energy (Examples) |
|---|---|---|
| 2-Sulfanylquinazolin-4(3H)-one derivative | VEGFR2 | Docking Score: -6.150, Binding Energy: -46.976 kcal/mol |
| Quinazolin-4(3H)-one with urea functionality | VEGFR-2 | IC50 values reported, indicating potent inhibition |
| General Quinazolin-4(3H)-one derivatives | EGFR, HER2, CDK2 | Potent inhibitory activity observed in nanomolar ranges for some derivatives |
Virtual Screening for Novel Targets
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The quinazolin-4(3H)-one scaffold has been utilized in virtual screening campaigns to discover novel inhibitors for a variety of biological targets. nih.gov
This approach allows for the rapid and cost-effective identification of potential lead compounds for further development. For example, virtual screening of quinazolinone libraries could be employed to identify potential inhibitors of enzymes from pathogenic organisms or to discover compounds that modulate the activity of novel human proteins involved in disease. The versatility of the quinazolinone core structure makes it an attractive candidate for such screening efforts, as modifications at various positions can lead to a diverse range of chemical properties and biological activities. mdpi.com
Preclinical Pharmacological and Toxicological Assessment
In Vivo Efficacy Models and Comparative Pharmacological Profiling
There is no specific information available in the reviewed literature regarding in vivo efficacy studies conducted on 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. Typically, for a compound with a quinazolinone core, which is often associated with anti-inflammatory and analgesic properties, in vivo models such as carrageenan-induced paw edema in rodents would be employed to assess its potential anti-inflammatory effects. Comparative pharmacological profiling would involve testing it alongside established drugs like ibuprofen (B1674241) or diclofenac (B195802) to determine its relative potency and efficacy. However, no such studies have been publicly documented for this specific compound.
Toxicological Evaluation and Safety Margins
A comprehensive toxicological evaluation is a critical component of preclinical assessment to determine the safety profile of a new chemical entity. This involves a battery of tests to identify potential adverse effects.
Acute Toxicity Studies
No acute toxicity data for this compound could be located. Such studies are fundamental in determining the intrinsic toxicity of a substance after a single, high-dose administration. Key parameters like the median lethal dose (LD50) are established through these studies, which are crucial for classifying the substance's toxicity and for guiding dose selection in further non-clinical and clinical studies.
Assessment of Organ-Specific Toxicity (e.g., Gastric Ulcerogenicity)
Many non-steroidal anti-inflammatory drugs (NSAIDs) with a similar heterocyclic structure are known to cause gastric irritation and ulceration. Therefore, assessing the gastric ulcerogenicity of this compound would be a standard part of its toxicological workup, especially if anti-inflammatory activity is a primary focus. However, no studies evaluating the potential for this compound to induce gastric ulcers have been published.
Genotoxicity and Mutagenicity Screening
To assess the potential for a compound to cause genetic damage, a series of genotoxicity and mutagenicity tests are performed. These typically include in vitro assays like the Ames test (bacterial reverse mutation assay) and in vivo tests such as the micronucleus test in rodents. There is no publicly available information on whether this compound has been subjected to such screening.
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies are essential to understand how a substance is processed by a living organism.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental to drug development, providing critical information on a compound's bioavailability, tissue distribution, metabolic pathways, and routes of elimination. This information is vital for predicting the compound's behavior in humans. A search of the available literature did not yield any ADME data for this compound.
In Vivo Plasma Concentration and Tissue Distribution Analysis
The in vivo behavior of this compound has been characterized in multiple preclinical species, indicating its distribution and persistence in the body. Following oral administration in mice, the maximum plasma concentration was reached rapidly, within 15 minutes, suggesting swift absorption from the gastrointestinal tract. The plasma concentrations then decreased exponentially, with a terminal half-life of 4.29 hours. In rats, the half-life was reported to be 1.3 hours after intravenous administration and 4.8 hours following oral administration.
Studies in monkeys have shown that after intravenous infusion, the compound's concentration in the plasma declined exponentially, with a mean plasma half-life of 6.8 hours. A lower plasma clearance and a higher steady-state volume of distribution (Vss) of 3.57 L/kg were observed in this species, suggesting a preferential distribution of the compound into tissues rather than remaining in systemic circulation. Following a single oral dose in cynomolgus monkeys, the exposure was notably lower, with a mean dose-normalized maximum concentration (Cmax) of 73±54 ng/mL reached at 6.0 hours post-administration. The average elimination half-life after oral dosing in monkeys was 4.6 hours, which is comparable to the half-life observed after intravenous dosing.
Tissue distribution analyses in rats have indicated that after administration, the highest concentrations of related compounds are found in the heart, lung, and kidney. This suggests that these organs may be significant sites of accumulation or action for this class of compounds.
| Species | Route of Administration | Terminal Half-life (t½) | Time to Maximum Concentration (Tmax) | Steady-State Volume of Distribution (Vss) |
|---|---|---|---|---|
| Mouse | Oral | 4.29 hours | 15 minutes | - |
| Rat | Intravenous | 1.3 hours | - | - |
| Rat | Oral | 4.8 hours | - | - |
| Monkey | Intravenous | 6.8 hours | - | 3.57 L/kg |
| Monkey | Oral | 4.6 hours | 6.0 hours | - |
Bioavailability and Clearance Determinations
The oral bioavailability of a solution formulation of a related tyrosine kinase inhibitor in mice was found to be moderate, at approximately 50%. Across different species, the bioavailability of this class of compounds has been reported to be moderate, ranging from 21% to 68%.
Systemic clearance (CL) of a novel tyrosine kinase inhibitor, KBP-7018, was relatively low in rodents and monkeys, estimated to be less than 30% of the hepatic blood flow. In contrast, clearance was high in dogs. For another related compound, KBP-7072, the systemic clearance was low to moderate in mice, rats, and monkeys, with values less than 45% of hepatic blood flow. Allometric scaling methods have been used to predict human clearance, which is estimated to be around 20% of hepatic blood flow, suggesting low metabolism in humans.
| Species | Oral Bioavailability | Systemic Clearance |
|---|---|---|
| Mouse | ~50% | Low |
| Rat | - | Low |
| Monkey | Moderate (21%-68%) | Low |
| Dog | - | High |
Pharmacodynamic (PD) Biomarker Analysis
While specific pharmacodynamic biomarker data for this compound are not extensively detailed in the provided search results, the general approach to understanding the compound's effects involves correlating its exposure with its biological activity.
Correlation of Compound Exposure with Biological Effects
The research on related quinazolinone derivatives provides a framework for how the exposure to this compound could be correlated with its biological effects. For instance, various studies have synthesized and evaluated a range of 2-hydrazinyl-3-substituted-3H-quinazolin-4-one derivatives for their anticonvulsant activity. The potency of these compounds, often measured by their effective dose (ED50) in preclinical models of seizures, can be directly correlated with their structural modifications and, by extension, their pharmacokinetic profiles which dictate the in vivo exposure.
For example, a derivative with a chloro group at the second position of a phenyl ring was identified as a potent anticonvulsant with an ED50 of 25 mg/kg in the maximal electroshock seizure (MES) test. Another derivative, 3-(4-chlorophenyl)-2-(2-hydrazinyl)quinazolin-4(3H)-one, showed protection in the MES test at a dose of 30 mg/kg. The biological effect (anticonvulsant activity) is thus directly linked to the administered dose, which influences the compound's concentration at the site of action.
Dose-Response and Time-Response Relationships
The dose-response relationship is a fundamental concept in the preclinical evaluation of compounds like this compound. Studies on analogous compounds have established clear dose-dependent anticonvulsant effects. For instance, the protective effects against seizures in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models were evaluated at various doses to determine the median effective dose (ED50).
The time-response relationship is also a critical aspect, as evidenced by the pharmacokinetic data showing a time-dependent plasma concentration profile. The onset and duration of the pharmacological effect would be expected to correlate with the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The rapid absorption observed in mice (Tmax of 15 minutes) suggests a potentially rapid onset of action, while the half-life of several hours in various species indicates a sustained, though not exceptionally long, duration of effect.
Advanced Characterization Methodologies in Research
Spectroscopic Analysis in Structural Elucidation
Spectroscopy is a cornerstone for the characterization of novel compounds, providing detailed information about their molecular framework.
FTIR spectroscopy is employed to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. For 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, the FTIR spectrum (in KBr) reveals key vibrational frequencies that confirm its structure. chemicalbook.com Significant absorption bands include those for the N-H stretching of the hydrazino group, aromatic and aliphatic C-H stretching, and the carbonyl (C=O) group of the quinazolinone ring. chemicalbook.com
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Amine/Hydrazine) | 3380, 3315, 3250 | Stretching vibrations |
| C-H (Aromatic) | 3054 | Stretching vibration |
| C-H (Aliphatic) | 2945 | Stretching vibration |
| C=O (Amide) | 1728 | Carbonyl stretching |
| C=N | 1650 | Stretching vibration |
| C=C (Aromatic) | 1608 | Ring stretching |
| Data sourced from Sulthana et al., 2021. chemicalbook.com |
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H-NMR spectrum of this compound shows distinct signals corresponding to the ethyl group, the hydrazino (-NH and -NH₂) protons, and the aromatic protons of the quinazolinone core. chemicalbook.com
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ | 1.25-1.28 | multiplet | 3H | Ethyl group methyl |
| NH₂ | 2.60 | singlet | 2H | Hydrazino group |
| CH₂ | 3.25-3.27 | doublet | 2H | Ethyl group methylene |
| NH | 5.62 | singlet | 1H | Hydrazino group |
| Ar-H | 7.24-7.27 | multiplet | 2H | Aromatic protons |
| Ar-H | 8.10-8.16 | multiplet | 2H | Aromatic protons |
| Data sourced from Sulthana et al., 2021. chemicalbook.com |
¹³C-NMR Spectroscopy: While specific ¹³C-NMR data for this compound is not detailed in the provided search results, this technique is crucial for confirming the carbon skeleton. It would be expected to show distinct signals for the two carbons of the ethyl group, the aromatic carbons of the fused benzene (B151609) ring, and the two carbonyl and C=N carbons of the heterocyclic portion of the quinazolinone structure. For related quinazolinone derivatives, characteristic peaks for the carbonyl group (C=O) appear around 160-170 ppm. nih.govnih.gov
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern. For this compound (molecular formula C₁₀H₁₂N₄O), the expected monoisotopic mass is approximately 204.10 Da. uni.lu Electron ionization mass spectrometry (EI-MS) analysis shows a protonated molecular ion peak [M+H]⁺ at m/z 205, which confirms the molecular weight of the compound. chemicalbook.com This technique corroborates the successful synthesis of the target molecule. chemicalbook.comuni.lu
X-ray Crystallography for Precise 3D Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the searched literature, analysis of closely related compounds such as 3-amino-2-ethylquinazolin-4(3H)-one provides insight into the expected structural features. nih.govresearchgate.net
For 3-amino-2-ethylquinazolin-4(3H)-one, crystallographic analysis reveals that the quinazolinone ring system is essentially planar. nih.govresearchgate.net The analysis provides precise bond lengths, bond angles, and torsion angles. nih.gov In the crystal lattice of this related compound, molecules are linked by intermolecular hydrogen bonds, often forming specific packing motifs like head-to-tail stacking and π–π interactions. nih.gov A similar analysis for this compound would be expected to confirm the planarity of the core structure and detail the intermolecular interactions mediated by the hydrazino group's hydrogen bond donors and the carbonyl group's acceptor.
Elemental Analysis for Compound Purity and Composition
Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition of this compound (C₁₀H₁₂N₄O) is calculated as follows:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 58.81 |
| Hydrogen (H) | 5.92 |
| Nitrogen (N) | 27.43 |
| Oxygen (O) | 7.83 |
Experimental results from elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values to confirm the compound's purity and empirical formula. nih.gov One study reported experimental values for a compound identified as 3-ethyl-2-hydrazinylquinazolin-4(3H)-one as C, 58.75%; H, 5.95%; N, 27.41%. chemicalbook.com These values closely match the theoretical percentages for C₁₀H₁₂N₄O. chemicalbook.com
Future Directions and Therapeutic Applications
Lead Optimization and Analog Development
Lead optimization is a critical phase in drug discovery that focuses on modifying a biologically active compound to improve its therapeutic properties. For quinazolinone derivatives, including 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, this process involves systematic structural modifications to enhance efficacy, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) studies are fundamental to this process, revealing how specific substituents on the quinazolinone ring influence biological activity. nih.gov Research has shown that substitutions at the 2, 3, 6, and 8 positions of the quinazoline (B50416) ring are particularly significant in determining the pharmacological effects. nih.govfrontiersin.org For instance, modifications to the quinazolinone scaffold have been aimed at improving metabolic stability, reducing serum binding, and enhancing solubility without compromising the desired biological activity. ijpsjournal.com
A key strategy in analog development is the synthesis of N-substituted derivatives to improve in vivo pharmacokinetics. nih.govnih.gov For example, a study on 2-aminoquinazolin-4(3H)-one derivatives demonstrated that N-acetylation led to compounds with potent inhibitory activity against SARS-CoV-2 and significantly improved pharmacokinetic profiles, such as a higher area under the curve (AUC), indicating greater systemic exposure. nih.govnih.gov Applying similar strategies to this compound, by modifying the hydrazino group or the ethyl substituent, could yield analogs with superior drug-like properties.
Table 1: Examples of Quinazolinone Analog Development and Optimization
| Parent Compound | Modification Strategy | Improved Property | Therapeutic Target | Reference |
|---|---|---|---|---|
| 2-aminoquinazolin-4(3H)-one | N-acetylation | Pharmacokinetics (AUC) | SARS-CoV-2 | nih.govnih.gov |
| Fluoro-quinazolinone derivatives | Substitution pattern analysis | Antitumor activity | Breast Cancer (MCF-7) | nih.gov |
| 2,3-disubstituted quinazolin-4(1H)-ones | Zinc(II)-catalyzed synthesis | Synthesis efficiency | General | nih.gov |
Development of Hybrid Molecules with Enhanced Activities
A promising strategy to amplify the therapeutic effects of quinazolinones is the creation of hybrid molecules. This approach involves covalently linking the quinazolinone scaffold to another pharmacologically active moiety, aiming for a synergistic or additive effect, broader biological activity, or the ability to hit multiple therapeutic targets simultaneously. frontiersin.org
Recent investigations have shown that administering quinazoline derivatives as part of multifunctional hybrid compounds can significantly increase the effectiveness of antitumor treatment. frontiersin.org The quinazoline ring has been successfully attached to various heterocyclic systems, such as thiazole, morpholine, and 1,2,3-triazole, using linkers of different lengths and properties. frontiersin.orgnih.govnih.gov
For example, a series of quinazolin-4(3H)-one-morpholine hybrids were synthesized and evaluated as anti-lung-cancer agents. nih.gov One compound from this series demonstrated potent inhibitory activity against A549 lung cancer cells and exhibited a high selectivity index, suggesting a favorable safety profile. nih.gov Similarly, quinazolinone-thiazole hybrids have been developed, capitalizing on the significant cytotoxic effects of both parent structures to create potent anticancer agents. nih.gov Another novel series of hybrid compounds combined quinazolin-4-one with 3-cyanopyridin-2-one, resulting in dual inhibitors of EGFR and BRAFV600E, two key targets in cancer therapy. nih.gov These examples highlight the potential of using this compound as a scaffold to build novel hybrid molecules with enhanced and potentially multi-target activities.
Table 2: Examples of Hybrid Molecules Based on Quinazolinone
| Quinazolinone Hybrid | Second Pharmacophore | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Quinazolinone-Morpholine | Morpholine | Lung Cancer | High cytotoxicity against A549 cells and high selectivity index. | nih.gov |
| Quinazolinone-Thiazole | Thiazole | Cancer | Compounds showed high cytotoxic activities against PC3 cell line. | nih.gov |
| Quinazolinone-3-cyanopyridin-2-one | 3-cyanopyridin-2-one | Cancer | Dual inhibition of EGFR and BRAFV600E. | nih.gov |
Potential Clinical Translation and Drug Development Pipeline
The quinazoline core is not just a subject of academic research; it is a clinically validated scaffold. ijpba.info Several quinazoline derivatives have successfully navigated the drug development pipeline and are now approved for clinical use, primarily in oncology. frontiersin.org This success provides a strong precedent for the potential clinical translation of new derivatives like this compound.
Examples of FDA-approved quinazolinone-based drugs include Gefitinib, Erlotinib, and Afatinib, all of which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer treatment. ijpsjournal.comfrontiersin.org The development of these drugs demonstrates that the quinazolinone scaffold can be optimized to produce potent and selective inhibitors for specific molecular targets.
Furthermore, a number of quinazoline derivatives are currently in various phases of clinical trials. ijpba.info For instance, Balaglitazone, a quinazolone analogue, has been investigated as a selective partial PPAR-γ agonist. ijpba.info The ongoing clinical evaluation of such compounds underscores the continued interest and potential of this chemical class. For a novel compound like this compound, the path to clinical translation would involve extensive preclinical studies to identify a clear therapeutic indication and mechanism of action, followed by rigorous phased clinical trials to establish safety and efficacy.
Table 3: Quinazoline Derivatives in Clinical Use or Trials
| Compound Name | Mechanism of Action | Therapeutic Use | Development Stage | Reference |
|---|---|---|---|---|
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | Cancer | FDA Approved | ijpsjournal.com |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | Cancer | FDA Approved | ijpsjournal.comfrontiersin.org |
| Afatinib | Irreversible ErbB Family Inhibitor | Cancer | FDA Approved | frontiersin.orgijpba.info |
| Lapatinib | EGFR & HER2 Tyrosine Kinase Inhibitor | Cancer | FDA Approved | frontiersin.org |
Challenges and Opportunities in Quinazolinone Research
Despite the successes, research and development of quinazolinone-based therapeutics face several challenges. A primary obstacle in cancer therapy is the emergence of drug resistance to targeted agents like EGFR inhibitors. nih.gov Additionally, side effects remain a concern with many potent therapeutic agents. nih.gov From a chemistry perspective, many traditional syntheses of quinazolinones rely on transition-metal catalysts, which can be expensive, toxic, and difficult to remove from the final product, posing challenges for sustainable and green chemistry. frontiersin.orgfrontiersin.org
However, these challenges create significant opportunities for innovation. The development of next-generation quinazolinone derivatives aims to overcome resistance mechanisms, for example, by designing compounds that can inhibit mutated forms of target proteins. nih.gov There is a growing focus on developing organocatalytic synthetic methods that are more environmentally friendly and cost-effective. frontiersin.org The vast chemical space of the quinazolinone scaffold provides ample opportunity to design novel molecules with improved specificity, reduced toxicity, and diverse biological activities beyond cancer, including anti-inflammatory, anticonvulsant, and antimicrobial properties. researchgate.netmdpi.comnih.gov The unique hydrazino moiety of this compound offers a reactive handle for further chemical modifications, opening up opportunities to explore new analogs and conjugates with novel therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, and how can reaction efficiency be improved?
The compound is typically synthesized via hydrazine substitution at the C2 position of a preformed quinazolin-4(3H)-one scaffold. A common method involves refluxing 3-ethyl-2-chloroquinazolin-4(3H)-one with hydrazine hydrate in ethanol (80–90°C, 6–8 hours), achieving yields of 65–75% . To improve efficiency:
Q. How can structural characterization of this compound and its derivatives be rigorously validated?
Key techniques include:
- X-ray crystallography : Resolve crystal packing and confirm tautomeric forms (e.g., enol-keto equilibrium). SHELX software is widely used for refinement .
- NMR spectroscopy : Assign peaks using - HMBC to verify hydrazine linkage (δ 5.2–6.1 ppm for NH-NH) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H] at m/z 231.0984) .
Q. What are the primary reaction mechanisms involving the hydrazino group in this compound?
The hydrazino group (-NH-NH) participates in:
- Condensation reactions : With aldehydes/ketones to form hydrazones, useful for generating Schiff base derivatives (e.g., reaction with isatin yields isatinhydrazone derivatives) .
- Cyclization : Under acidic conditions, forms triazole or pyrazole rings (e.g., with chloroacetyl chloride to yield thiazolidinone derivatives) .
Mechanistic studies recommend monitoring via TLC and optimizing pH (4–6) to prevent side reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer activity?
SAR studies highlight:
- C2 substitution : Bulky groups (e.g., pyridazinylthio) enhance DNA intercalation, as seen in derivative 221 (IC = 1.2 µM against MCF-7 cells) .
- C3 modification : Aromatic substituents (e.g., 4-Cl-phenyl) improve topoisomerase II inhibition (e.g., derivative 274 , 85% inhibition at 10 µM) .
- Hydrazine functionalization : Acylation (e.g., with succinic anhydride) increases solubility and bioavailability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use uniform protocols (e.g., NIH/NCATS guidelines) for IC determination.
- Target validation : Combine molecular docking (e.g., Autodock Vina) with kinase inhibition assays to confirm mechanism .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., apoptosis vs. cell cycle arrest) to identify outliers .
Q. How can computational methods optimize the synthesis and bioactivity of derivatives?
- DFT calculations : Predict reactive sites (e.g., Fukui indices for electrophilic attack at C6) .
- Molecular dynamics : Simulate ligand-protein binding (e.g., with NF-κB p65 subunit) to prioritize derivatives .
- QSAR modeling : Use PLS regression to correlate logP values (1.8–2.5) with antimicrobial activity (R = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
